6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H13Cl2FO3 and a molecular weight of 415.252 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H13Cl2FO3 |
---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H13Cl2FO3/c23-17-7-4-8-19(25)16(17)12-27-21-11-20-15(9-18(21)24)14(10-22(26)28-20)13-5-2-1-3-6-13/h1-11H,12H2 |
InChI Key |
RYXZTKQBXCTIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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